molecular formula C16H20O3 B1613515 cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-31-5

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613515
CAS No.: 736136-31-5
M. Wt: 260.33 g/mol
InChI Key: ABHVZJQEXREWSC-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3 It is a derivative of cyclohexane, featuring a carboxylic acid group and a 4-methylphenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methylbenzaldehyde.

    Aldol Condensation: Cyclohexanone undergoes an aldol condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of esters or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its stereochemistry and conformational analysis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the substituents.

    cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: A similar compound with a methyl group at the 3-position of the phenyl ring instead of the 4-position.

Uniqueness:

  • The cis configuration of the compound provides unique stereochemical properties that can influence its reactivity and interaction with biological targets.
  • The presence of the 4-methylphenyl group can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(1R,2R)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVZJQEXREWSC-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641371
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-31-5
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.